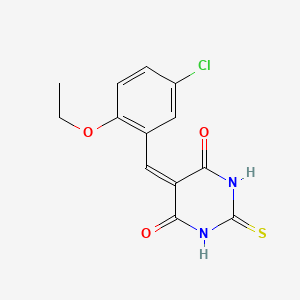![molecular formula C11H14N2O4S B5711223 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine (MNPS) is a chemical compound that has recently gained attention in the field of scientific research. It is a sulfonamide derivative that has been found to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs. MNPS has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
作用机制
The mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine and the target protein. This covalent bond results in the inhibition of the target protein's activity. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to have a unique mechanism of action that differs from other sulfonamide derivatives.
Biochemical and Physiological Effects:
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions in the body. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has also been found to have activity against the dopamine transporter, which can lead to an increase in dopamine levels in the brain. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further research.
实验室实验的优点和局限性
One of the advantages of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has also been shown to have a unique mechanism of action, which makes it a promising candidate for further research. However, one of the limitations of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine. One area of research could focus on the development of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine as a potential drug candidate for the treatment of various diseases. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to have activity against a range of biological targets, which makes it a promising candidate for further drug development. Another area of research could focus on the optimization of the synthesis method for 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine, with the aim of improving its yield and purity. Additionally, further studies could be carried out to investigate the mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine, with the aim of gaining a better understanding of its activity against various biological targets.
合成方法
The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine involves the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been studied for its potential applications in the field of medicinal chemistry. It has been found to have activity against a range of biological targets, including enzymes and receptors. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has also been found to have activity against the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
属性
IUPAC Name |
1-(4-methyl-2-nitrophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-9-4-5-11(10(8-9)13(14)15)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAUIQFDJYFWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-2-nitrophenyl)sulfonyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711224.png)

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)